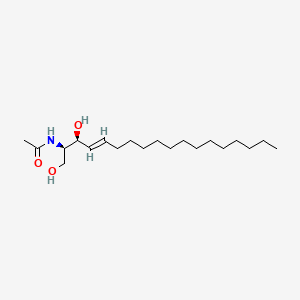

(2S,3R,4E)-2-(Acetylamino)-4-octadecene-1,3-diol

Übersicht

Beschreibung

C2 L-erythro Ceramide is a bioactive sphingolipid and a cell-permeable analog of naturally occurring ceramides. It stimulates cholesterol efflux in CHO cells expressing the human ABCA1 receptor when used at a concentration of 10 μM, however, this efflux is >50% less than that stimulated by C2 ceramide. C2 L-erythro Ceramide also induces cell cycle arrest in the G0\G1 phase and a 50-fold increase in sphingosine accumulation as well as inhibits growth of HL-60 leukemia cells.

Wirkmechanismus

Target of Action

Acetyl ceramide primarily targets Ceramide Synthases (CerS) . These are central enzymes required for the de-novo synthesis of ceramides and other sphingolipids . They catalyze the addition of different acyl-chains to a sphingoid base, accounting for much of the diversity in the sphingolipid family .

Mode of Action

Acetyl ceramide interacts with its targets, the CerS, by being a substrate for these enzymes . The acyl-chain of acetyl ceramide is an important determinant of ceramide function . For instance, ceramides containing the C16 or C18 acyl-chain can alter metabolism by inhibiting insulin signaling or inducing mitochondrial fragmentation .

Biochemical Pathways

The biosynthesis of acetyl ceramide starts with soluble precursors in the endoplasmic reticulum and culminates in the Golgi complex and plasma membrane . Ceramides are important intermediates in the biosynthesis of sphingolipids, such as sphingomyelin . Ceramides in the endoplasmic reticulum membranes are controlled by their export to the Golgi by protein-mediated transfer . In the Golgi, ceramide levels are modulated by their enzymatic conversion to different sphingolipids such as sphingomyelin, and glucosylceramides .

Pharmacokinetics

It is known that ceramides are produced by ceramide synthases (cers) through n-acylation of the sphingoid base . Mammalian CerS exists in six isoforms (CerS1-6) with differing preferences for specific fatty acid chain lengths . This suggests that the bioavailability of acetyl ceramide may depend on the specific CerS isoform it interacts with.

Result of Action

The result of acetyl ceramide’s action is the production of specific ceramide species, which have distinct cellular functions . For example, ceramides have been characterized as pro-apoptotic cellular lipids, with elevated ceramide levels known to trigger apoptosis . The biological activities of ceramides depend on their molecular species . For instance, in cells derived from squamous cell carcinoma, C16-ceramide was reported to be anti-apoptotic and C18-ceramide pro-apoptotic .

Action Environment

The action of acetyl ceramide can be influenced by environmental factors. For instance, studies have shown that delivering topical ceramides in balanced and optimal combination with cholesterol and free fatty acids, while supporting and boosting the endogenous biosynthesis of ceramides using ingredients such as niacinamide and lactic acid, helps relieve symptoms of atopic diseases . This suggests that the action, efficacy, and stability of acetyl ceramide can be influenced by the presence of other lipids and compounds in its environment.

Biochemische Analyse

Biochemical Properties

Acetyl ceramide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The enzymes of the evolutionarily conserved ceramide synthase (CerS) family catalyze the N-acylation of a sphingoid base and a CoA-activated fatty acid to produce ceramides .

Cellular Effects

Acetyl ceramide has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, ceramides have been found to delay ERK activation, reducing melanin synthesis in human melanocytes .

Molecular Mechanism

The mechanism of action of acetyl ceramide is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, ceramide synthases (CerS) are integral membrane proteins of the endoplasmic reticulum that utilize fatty acyl CoAs of relatively defined chain lengths for N-acylation of the sphingoid long chain base .

Metabolic Pathways

Acetyl ceramide is involved in several metabolic pathways. It interacts with enzymes or cofactors, and may affect metabolic flux or metabolite levels .

Biologische Aktivität

(2S,3R,4E)-2-(Acetylamino)-4-octadecene-1,3-diol, commonly referred to as N-Acetyl-D-sphingosine or C2 ceramide, is a sphingolipid derivative that has garnered attention for its diverse biological activities. This compound plays a significant role in various cellular processes, including apoptosis, inflammation, and cancer progression. This article delves into its biological activity, supported by research findings, data tables, and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C20H39NO3 |

| Molecular Weight | 341.53 g/mol |

| Density | 0.9±0.1 g/cm³ |

| Boiling Point | 445.9±45.0 °C |

| Flash Point | 223.5±28.7 °C |

1. Apoptosis Induction

N-Acetyl-D-sphingosine has been shown to induce apoptosis in various cancer cell lines. The mechanism involves the inhibition of the Akt signaling pathway and the activation of caspases, leading to programmed cell death. For instance, studies have demonstrated that ceramide derivatives can enhance apoptosis in lung cancer cells by disrupting mitochondrial integrity and promoting cytochrome c release .

2. Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by modulating the production of cytokines and chemokines. It has been reported to inhibit the expression of cyclooxygenase-2 (COX-2) and reduce prostaglandin E2 (PGE2) synthesis, which are critical mediators in inflammatory responses .

3. Cancer Cell Proliferation Inhibition

Research indicates that N-Acetyl-D-sphingosine can suppress the proliferation of various cancer types through multiple pathways:

- Inhibition of NF-κB : This transcription factor is often activated in cancer cells; its inhibition leads to reduced survival signaling .

- MAPK Pathway Modulation : The compound acts as a potent inhibitor of mitogen-activated protein kinases (MAPKs), which are involved in cell growth and differentiation .

Case Study 1: Lung Cancer

A study published in Cancer Cell International reported that N-Acetyl-D-sphingosine induced apoptosis in lung cancer cells by downregulating Akt and NF-κB pathways. The treatment led to a significant reduction in cell viability and increased markers of apoptosis such as cleaved PARP and caspase-3 activation .

Case Study 2: Neurodegenerative Diseases

Research has indicated that sphingolipids like N-Acetyl-D-sphingosine may play a role in neuroprotection against amyloid-beta aggregation associated with Alzheimer's disease. The compound showed potential in modulating the interaction between amyloid-beta and metal ions, which is crucial for preventing neurotoxicity .

Wissenschaftliche Forschungsanwendungen

Biological Significance

Cell Signaling and Apoptosis

- N-Acetyl-D-sphingosine is implicated in the regulation of apoptosis through its influence on sphingolipid metabolism. It acts as a potent inhibitor of various kinases involved in cell survival pathways, thus promoting programmed cell death in cancer cells .

- Case studies have demonstrated that treatment with N-acetylsphingosine leads to significant apoptosis in human cancer cell lines, highlighting its potential as an anticancer agent .

Inflammation and Immune Response

- This compound has been shown to modulate inflammatory responses. Research indicates that N-acetyl-D-sphingosine can inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .

Pharmaceutical Applications

Drug Development

- Due to its biological properties, N-acetyl-D-sphingosine is being explored as a potential therapeutic agent for various conditions, including cancer and autoimmune disorders. Its ability to induce apoptosis selectively in malignant cells makes it a candidate for targeted cancer therapies .

- The compound's role as a sphingosine analog allows it to mimic natural sphingolipids, which are crucial in cellular signaling pathways. This characteristic is leveraged in drug design to create more effective treatments for diseases linked to sphingolipid metabolism dysregulation .

Formulation in Cosmetic Products

- N-Acetyl-D-sphingosine is also utilized in cosmetic formulations due to its moisturizing properties and ability to enhance skin barrier function. Its incorporation into skincare products aims to improve skin hydration and reduce signs of aging by reinforcing the lipid barrier .

Research Applications

Biochemical Studies

- In laboratory settings, N-acetyl-D-sphingosine serves as a valuable tool for studying sphingolipid metabolism. Researchers use it to dissect the roles of sphingolipids in cellular processes such as differentiation, proliferation, and apoptosis .

- The compound's ability to modulate signaling pathways makes it a subject of interest in studies investigating the mechanisms underlying various diseases, including neurodegenerative disorders where sphingolipid metabolism is disrupted .

Case Study 1: Anticancer Activity

- A study published in Biochemical and Biophysical Research Communications demonstrated that N-acetyl-D-sphingosine induces apoptosis in various cancer cell lines through the activation of caspases and disruption of mitochondrial membrane potential .

Case Study 2: Inflammatory Response Modulation

Eigenschaften

IUPAC Name |

N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h15-16,19-20,22,24H,3-14,17H2,1-2H3,(H,21,23)/b16-15+/t19-,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTCBVOJNNKFKC-HEQKZDDYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](CO)NC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of (2S,3R,4E)-2-(Acetylamino)-4-octadecene-1,3-diol in apoptosis?

A1: Research suggests that this compound, also known as acetyl ceramide, plays a role in promoting apoptosis (programmed cell death) in certain cell types. For example, it has been shown to facilitate apoptosis in Hep G2 cells (a human liver cancer cell line) when induced by Fas antibody. [] Additionally, studies using flow cytometry have observed that acetyl ceramide induces mitochondrial swelling in the early phases of apoptosis in both CHME 5 human microglia and U 937 cells. [] This mitochondrial dysfunction is a hallmark of the apoptotic process.

Q2: Can this compound influence prostaglandin production?

A2: Yes, studies indicate that this compound can stimulate prostaglandin production. Research shows that it acts alongside tumor necrosis factor-alpha (TNFα) to stimulate prostaglandin production in cultured trophoblastic and choriodecidual cells. [] This finding suggests a potential role for acetyl ceramide in inflammatory processes.

Q3: What are the applications of β-D-(2,3,4-tri-O-acetyl)galactopyranosyl-1’(3’-O-acetyl)ceramide and β-D-(2,4,6-tri-O-acetyl)galactopyranosyl-1’(3’-O-acetyl)ceramide in biochemical research?

A3: These compounds serve as versatile biochemical intermediates, particularly in the synthesis and characterization of β-D-galactofuranosyl-6- and β-D-galactofuranosyl-3- β-D-galactopyranosyl-1'ceramide. [] These galactofuranosylated galactocerebrosides have potential as a novel drug delivery system for ceramides to the colon. []

Q4: How does the structure of ganglioside GM3 with 3-O-acetyl ceramide influence its antigenicity?

A4: While specific details are not provided in the abstract, research suggests that the presence of 3-O-acetyl ceramide in the carbohydrate moiety of ganglioside GM3 plays a role in its antigenicity. [] Further research is needed to fully understand the specific structural elements and mechanisms involved.

Q5: Are there any known synthetic routes to produce this compound derivatives?

A5: Yes, research highlights the synthesis of specific this compound derivatives. For instance, β-D-(2,3,4-tri-O-acetyl)galactopyranosyl-1’(3’-O-acetyl)ceramide and β-D-(2,4,6-tri-O-acetyl)galactopyranosyl-1’(3’-O-acetyl)ceramide were successfully synthesized and characterized using techniques like NMR, IR spectroscopy, and chromatography. [] These derivatives provide valuable tools for further biochemical and pharmacological investigations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.